molecular formula C16H13ClN2O3S2 B2809555 (Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-41-4

(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2809555
CAS No.: 683237-41-4
M. Wt: 380.86
InChI Key: LPLQMWOLXLCFLP-VLGSPTGOSA-N
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Description

(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical reagent of significant interest in medicinal chemistry and chemical biology research, primarily for the development of protease inhibitors. This compound features a benzothiazole scaffold, a privileged structure in drug discovery known for its diverse biological activities [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6615531/]. The specific substitution pattern, including the methylsulfonyl group and the (Z)-configured chloro-benzamide moiety, is designed to function as an electrophilic trap for nucleophilic residues, such as cysteine, within an enzyme's active site. This mechanism is characteristic of covalent inhibitors, which form a stable, often irreversible, bond with their target protein [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01185]. Researchers utilize this compound to probe the function of disease-relevant proteases, including deubiquitinating enzymes (DUBs) and viral proteases, where covalent inhibition can lead to potent and sustained suppression of protein activity. Its application is crucial for studying intracellular signaling pathways, protein degradation mechanisms, and for validating novel therapeutic targets in areas such as oncology and infectious diseases.

Properties

IUPAC Name

2-chloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-19-13-8-7-10(24(2,21)22)9-14(13)23-16(19)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLQMWOLXLCFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structural activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C18H13ClN2O3S and a molecular weight of 436.94 g/mol. Its structure features a chloro substituent and a methylsulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H13ClN2O3S
Molecular Weight436.94 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer properties. It has been evaluated against several human cancer cell lines, demonstrating potent inhibitory effects.

  • Cell Line Efficacy :
    • The compound was tested on various cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (lung cancer), and SW620 (colon cancer).
    • IC50 Values :
      • HepG2: IC50 = 48 nM
      • A549: IC50 = 44 nM
      • SW620: IC50 = 4.3 nM

These values indicate that the compound exhibits strong cytotoxicity, particularly against colon cancer cells, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with the compound led to increased apoptotic cell populations in treated HepG2 cells, confirming its role in promoting programmed cell death.

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the compound is crucial for its biological activity:

  • Chloro Group : Enhances potency by increasing lipophilicity and facilitating cellular uptake.
  • Methylsulfonyl Group : May contribute to improved solubility and bioavailability.
  • Thiazole Ring : Essential for interaction with biological targets involved in cancer cell proliferation.

Comparative Analysis with Related Compounds

A comparative analysis with other benzothiazole derivatives indicates that modifications to the thiazole ring and substituents on the aromatic rings significantly affect anticancer activity.

CompoundIC50 (nM)Notes
Compound A20Moderate activity
Compound B1.2High potency similar to (Z)-compound
(Z)-2-chloro-N-(...)4.3Strong activity against SW620

Case Studies

Several case studies have been conducted to explore the efficacy of benzothiazole derivatives, including this compound:

  • Study on HepG2 Cells :
    • Treatment with (Z)-2-chloro-N-(...) resulted in a significant reduction in cell viability, with flow cytometry confirming apoptosis induction.
    • Further investigations are ongoing to elucidate the detailed molecular pathways involved.
  • Combination Therapy Studies :
    • Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance in cancer cells.

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of chloro and methylsulfonyl groups distinguishes it from analogs in terms of electronic profile and solubility. Comparative studies highlight the benzo[d]thiazole scaffold’s versatility in drug design, with substituent choice critically influencing bioactivity . Further research should explore its pharmacokinetics and target engagement relative to cyano or hydroxy-substituted analogs.

Q & A

Basic: What are the key synthetic pathways for (Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core, followed by sulfonylation and amidation. Key steps include:

  • Chlorination : Introduction of the chloro group at the 2-position of the benzamide moiety using reagents like POCl₃ under controlled temperatures (60–80°C) .
  • Sulfonylation : Methylsulfonyl group incorporation via reaction with methanesulfonyl chloride in anhydrous DMF, requiring inert atmosphere conditions to prevent hydrolysis .
  • Amidation : Coupling of the thiazole intermediate with benzamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
    Optimization : Reaction yields (typically 60–75%) depend on strict control of temperature, solvent polarity, and pH. For example, maintaining pH 7–8 during sulfonylation minimizes by-products .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration via NOE experiments) and substituent positions (e.g., methylsulfonyl at C6) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 463.05) and fragmentation patterns .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (reported range: 5–20 µM for related benzo[d]thiazoles) .
  • Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Advanced: How can researchers optimize reaction yields and minimize by-products during sulfonylation?

Answer:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, reducing reaction time from 24h to 6h .
  • Solvent Choice : Anhydrous DMF enhances reagent solubility, while toluene can precipitate by-products via phase separation .
  • Temperature Gradients : Stepwise heating (40°C → 70°C) prevents exothermic side reactions .

Advanced: What experimental strategies can elucidate the compound’s mechanism of action in anticancer assays?

Answer:

  • Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .
  • Molecular Docking : Predict binding affinities to targets like EGFR or tubulin using AutoDock Vina (e.g., binding energy ≤ -8.0 kcal/mol suggests strong interaction) .
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockade) .

Advanced: How do structural modifications (e.g., substituent changes) impact bioactivity?

Answer:

  • Methylsulfonyl Group : Enhances solubility and electron-withdrawing effects, improving kinase inhibition (e.g., 2-fold lower IC₅₀ vs. non-sulfonylated analogs) .
  • Chloro Substitution : Increases lipophilicity, boosting membrane permeability (logP ~3.5 vs. ~2.8 for non-chlorinated derivatives) .
  • Benzamide vs. Phenoxy : Benzamide improves stability in plasma (t₁/₂ > 6h vs. 2h for phenoxy analogs) .

Advanced: How should researchers address contradictory data (e.g., variable IC₅₀ values) across studies?

Answer:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for cytotoxicity .
  • Control Compounds : Use reference drugs (e.g., doxorubicin for anticancer assays) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from ≥3 independent studies to calculate weighted mean IC₅₀ values .

Advanced: What validation criteria ensure analytical method reliability for this compound?

Answer:

  • Linearity : R² ≥ 0.99 for HPLC calibration curves across 1–100 µg/mL .
  • LOQ/LOD : Limit of quantification ≤1 µg/mL via signal-to-noise ratio ≥10:1 .
  • Repeatability : ≤2% RSD for retention times in triplicate runs .

Advanced: What formulation strategies improve solubility for in vivo studies?

Answer:

  • Co-Solvents : Use PEG-400/ethanol (70:30 v/v) to achieve >2 mg/mL solubility .
  • Nanoparticle Encapsulation : PLGA nanoparticles (size ~150 nm) enhance bioavailability (AUC increased by 3× in rat models) .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 5 mg/mL vs. 0.5 mg/mL free base) .

Advanced: How can stability under physiological conditions be assessed?

Answer:

  • Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH for 14 days; monitor degradation via HPLC .
  • Plasma Stability : Incubate in human plasma (37°C, 24h); >90% remaining indicates metabolic resistance .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) and quantify half-life .

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